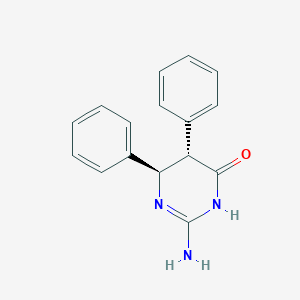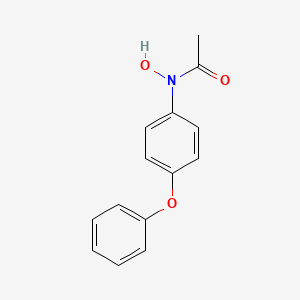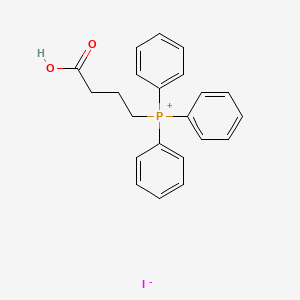![molecular formula C21H29O3P B14466226 Propan-2-yl bis{4-[(propan-2-yl)oxy]phenyl}phosphinite CAS No. 67103-52-0](/img/structure/B14466226.png)
Propan-2-yl bis{4-[(propan-2-yl)oxy]phenyl}phosphinite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propan-2-yl bis{4-[(propan-2-yl)oxy]phenyl}phosphinite is an organophosphorus compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a phosphinite group bonded to two phenyl rings, each substituted with a propan-2-yl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl bis{4-[(propan-2-yl)oxy]phenyl}phosphinite typically involves the reaction of phosphorus trichloride with 4-isopropoxyphenol in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then treated with isopropanol to yield the final product. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Propan-2-yl bis{4-[(propan-2-yl)oxy]phenyl}phosphinite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride and conditions such as elevated temperatures.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Propan-2-yl bis{4-[(propan-2-yl)oxy]phenyl}phosphinite has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the synthesis of advanced materials and polymers
Wirkmechanismus
The mechanism of action of Propan-2-yl bis{4-[(propan-2-yl)oxy]phenyl}phosphinite involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, forming complexes with metal ions, which can then participate in catalytic cycles. The pathways involved often include coordination to transition metals and subsequent activation of substrates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bisphenol A: Similar in structure but lacks the phosphinite group.
Triphenylphosphine: Contains a phosphine group but different substituents on the phenyl rings.
Phosphine Oxides: Oxidized derivatives of phosphines.
Eigenschaften
CAS-Nummer |
67103-52-0 |
|---|---|
Molekularformel |
C21H29O3P |
Molekulargewicht |
360.4 g/mol |
IUPAC-Name |
propan-2-yloxy-bis(4-propan-2-yloxyphenyl)phosphane |
InChI |
InChI=1S/C21H29O3P/c1-15(2)22-18-7-11-20(12-8-18)25(24-17(5)6)21-13-9-19(10-14-21)23-16(3)4/h7-17H,1-6H3 |
InChI-Schlüssel |
MWDCCWAPFFVXAE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=CC=C(C=C1)P(C2=CC=C(C=C2)OC(C)C)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


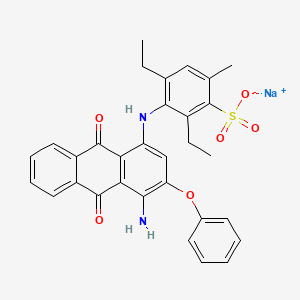

![3-[2-(2-Pyridinyl)ethyl]-2,4-pentanedione](/img/structure/B14466165.png)


![8-(4-Methoxyphenyl)thieno[3,2-G]indolizine](/img/structure/B14466191.png)
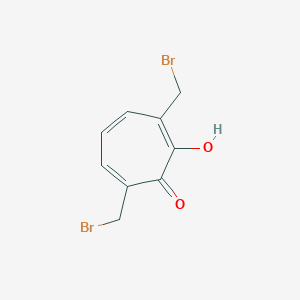

![rel-N1,N3-Bis[(2R)-2,3-dihydroxypropyl]-5-nitro-1,3-benzenedicarboxamide](/img/structure/B14466208.png)
![Phosphonic acid,4-dimethoxyphenyl)ethenyl]-, diethyl ester](/img/structure/B14466217.png)

